6-Bromo-3-nitrobenzo[b]thiophene
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Overview
Description
6-Bromo-3-nitrobenzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring, substituted with a bromine atom at the 6th position and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-nitrobenzo[b]thiophene typically involves the bromination and nitration of benzo[b]thiophene. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-nitrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).
Major Products:
Substitution: 6-Amino-3-nitrobenzo[b]thiophene, 6-Thio-3-nitrobenzo[b]thiophene.
Reduction: 6-Bromo-3-aminobenzo[b]thiophene.
Oxidation: this compound sulfoxide, this compound sulfone.
Scientific Research Applications
6-Bromo-3-nitrobenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitrobenzo[b]thiophene depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with target molecules. The thiophene ring provides a planar structure that can interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
3-Nitrobenzo[b]thiophene: Lacks the bromine substitution, leading to different reactivity and applications.
6-Bromo-2-nitrobenzo[b]thiophene: The position of the nitro group affects the electronic properties and reactivity.
6-Bromo-3-aminobenzo[b]thiophene: The amino group provides different chemical reactivity compared to the nitro group.
Uniqueness: 6-Bromo-3-nitrobenzo[b]thiophene is unique due to the combination of the bromine and nitro substituents, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H4BrNO2S |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
6-bromo-3-nitro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-2-6-7(10(11)12)4-13-8(6)3-5/h1-4H |
InChI Key |
QEPQEICSWKYCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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